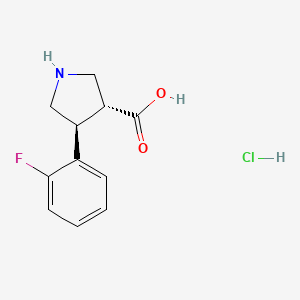

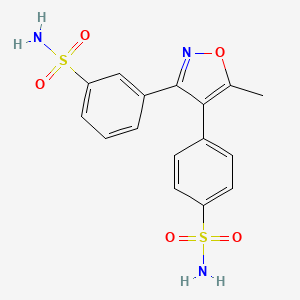

![molecular formula C5H2ClIN4 B1425202 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1082950-96-6](/img/structure/B1425202.png)

4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Übersicht

Beschreibung

“4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound with the molecular formula C5H2ClIN4 . It belongs to the class of heterocyclic compounds known as pyrazolopyrimidines .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . For instance, one study described the design and synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study presented a one-pot two-step procedure for the synthesis of a set of pyrazolo[3,4-d]pyrimidine prodrugs .

Molecular Structure Analysis

The molecular structure of “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” consists of a pyrazolo[3,4-d]pyrimidine core, which is substituted at the 4-position with a chlorine atom and at the 3-position with an iodine atom .

Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” are not detailed in the retrieved sources, pyrazolo[3,4-d]pyrimidines are known to be potent protein kinase inhibitors . They have shown promising antitumor activity but have suboptimal aqueous solubility, making them worthy of further optimization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” include a molecular weight of 280.454 Da . The compound has a density of 2.4±0.1 g/cm3, a boiling point of 427.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine and its derivatives are recognized for their synthesis versatility and pharmacological relevance. They are often synthesized as intermediates for various disubstituted pyrazolopyrimidines, which have potential pharmacological properties. The synthesis involves rational and short processes from commercially available compounds, and the structures are confirmed by methods like high-resolution mass-spectrometry, NMR, and IR spectroscopy (Ogurtsov & Rakitin, 2021).

Biological Activity

Pyrazolopyrimidines, including derivatives of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, exhibit a broad spectrum of biological activity. For instance, they are explored for their inhibitory properties against enzymes like acetylcholinesterase and human carbonic anhydrase, showing significant inhibition values (Aydin, Anil & Demir, 2021). Furthermore, some derivatives have shown potential in inhibiting tumor growth and demonstrating cardiac activity (Schmidt, Eichenberger, Wilhelm & Druey, 1959).

Pharmacological Applications

In the realm of medicinal chemistry, 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine derivatives are evaluated for their antitumor and antiproliferative activities. They are recognized for their role in inhibiting phosphorylation of certain proteins, contributing to their antitumor properties (Carraro et al., 2006). These compounds also exhibit promising activity against cancer cell lines and are being optimized for enhanced pharmacokinetic and therapeutic properties (Vignaroli et al., 2017).

Drug Delivery and Solubility Enhancement

To improve the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines, nanosystem approaches like albumin nanoparticles and liposomes have been employed. These methods enhance the solubility and cell membrane crossing abilities of these compounds, making them more effective in biological systems (Vignaroli et al., 2016).

Antibacterial Properties

Recent studies have explored the antimicrobial properties of pyrazolo[3,4-d]pyrimidines. Libraries of these compounds have been evaluated against bacteria like Staphylococcus aureus and Escherichia coli. This research indicates the potential application of these compounds in treating bacterial infections, especially in cancer patients (Greco et al., 2020).

Zukünftige Richtungen

The future directions for “4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine” and related compounds involve further exploration of their potential as anticancer agents . This includes optimizing their aqueous solubility, evaluating their activities to inhibit various kinases, and investigating their effects on cell proliferation, differentiation, and survival .

Eigenschaften

IUPAC Name |

4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZWLQPWGDNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNC(=C2C(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718896 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | |

CAS RN |

1082950-96-6 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)

![4-(5-Chloro-[1,2,4]thiadiazol-3-yl)-morpholine](/img/structure/B1425123.png)

![2-[4-[4-(2-Hydroxyethoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy]ethanol](/img/structure/B1425128.png)

![{[5-(Ethoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1425129.png)

![(R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoic acid](/img/structure/B1425139.png)